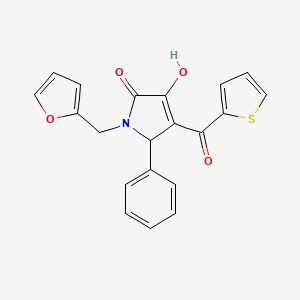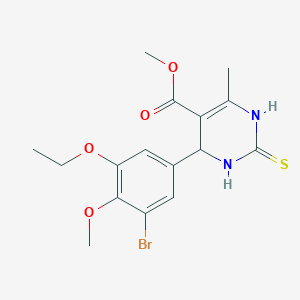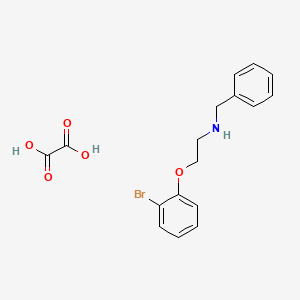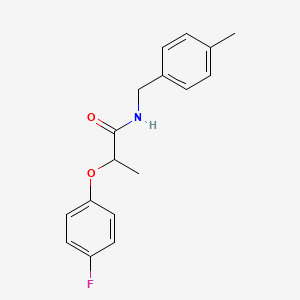
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
描述
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of furan, thiophene, and pyrrole rings
作用机制
Target of Action
The primary target of this compound is Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .
Mode of Action
This compound acts as an inhibitor of FIH-1 . By inhibiting FIH-1, it prevents the suppression of HIF-α, thereby allowing HIF-α to activate and induce a series of anti-hypoxic proteins . This results in a protective effect on cells during exposure to hypoxic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIF pathway . Under normal oxygen conditions, HIF-α is hydroxylated by prolyl hydroxylase domain-containing protein, which targets it for degradation.
Result of Action
The result of this compound’s action is the activation of HIF-α and the subsequent induction of anti-hypoxic proteins . This can protect cells from damage under hypoxic conditions, potentially offering therapeutic benefits in conditions where hypoxia is a factor .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the level of oxygen in the environment can affect the degree of HIF-α activation. In hypoxic conditions, the inhibition of FIH-1 by this compound could result in a more pronounced activation of HIF-α . .
生化分析
Biochemical Properties
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one plays a role in various biochemical reactions due to its ability to interact with multiple enzymes and proteins. This compound has been shown to inhibit the activity of factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α) . The inhibition of FIH-1 by this compound results in increased HIF-α activity, which can influence various cellular processes, including angiogenesis and metabolism.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. By activating HIF-α, this compound can enhance the expression of genes involved in cellular adaptation to hypoxia . This includes genes that regulate angiogenesis, erythropoiesis, and glucose metabolism. Additionally, this compound may influence cell signaling pathways related to hypoxic response, thereby impacting cellular metabolism and survival under low oxygen conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FIH-1. By binding to the active site of FIH-1, this compound inhibits its enzymatic activity, preventing the hydroxylation of HIF-α . This inhibition stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of hypoxia-responsive genes. The binding interactions and enzyme inhibition by this compound are crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory activity against FIH-1 over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained activation of HIF-α and prolonged expression of hypoxia-responsive genes.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its dosage-dependent impact. Studies have shown that low to moderate doses of this compound can effectively inhibit FIH-1 and activate HIF-α without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to hypoxia response. By inhibiting FIH-1 and activating HIF-α, this compound influences the expression of genes involved in glucose metabolism, angiogenesis, and erythropoiesis . The metabolic pathways regulated by HIF-α are crucial for cellular adaptation to low oxygen conditions, and this compound plays a significant role in modulating these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can be taken up by cells through passive diffusion and may interact with intracellular transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its inhibitory effects on FIH-1.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with FIH-1 and HIF-α . The localization of this compound to these compartments is facilitated by its chemical structure and potential post-translational modifications that direct it to specific cellular sites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a pyrrole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
科学研究应用
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices
相似化合物的比较
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring structure.
Thiophene-2-carboxylic acid: Contains the thiophene ring.
Pyrrole-2-carboxylic acid: Features the pyrrole ring.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
属性
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-18(15-9-5-11-26-15)16-17(13-6-2-1-3-7-13)21(20(24)19(16)23)12-14-8-4-10-25-14/h1-11,17,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJVXBXUNFUQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617694-14-1 | |
| Record name | 1-(2-FURYLMETHYL)-3-HO-5-PH-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4039784.png)

![2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4039794.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4039807.png)

![N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid](/img/structure/B4039818.png)

![N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039830.png)
![1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4039837.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4039845.png)
![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039868.png)

![1,4-bis{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperazine](/img/structure/B4039884.png)
![4-bromobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4039892.png)
